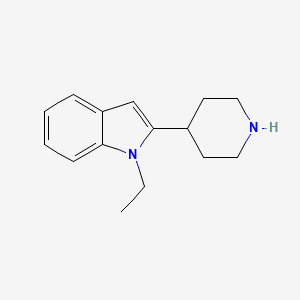

1-Ethyl-2-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-ethyl-2-piperidin-4-ylindole |

InChI |

InChI=1S/C15H20N2/c1-2-17-14-6-4-3-5-13(14)11-15(17)12-7-9-16-10-8-12/h3-6,11-12,16H,2,7-10H2,1H3 |

InChI Key |

MNJXAIPRIROTRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Indole-Piperidine Core System Synthesis

The creation of the 1-Ethyl-2-(piperidin-4-yl)-1H-indole framework relies on established and emerging synthetic methods that allow for the precise assembly of the two distinct heterocyclic moieties.

The synthesis of the indole (B1671886) nucleus is a foundational step. Various classical and modern methods are employed to ensure the correct substitution pattern, particularly functionalization at the C2 position, which is essential for linking to the piperidine (B6355638) ring.

Fischer Indole Synthesis : This is one of the most traditional and versatile methods for indole synthesis. rsc.org It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. rsc.orgktu.edu To achieve the desired 2-substitution, a suitably chosen ketone, such as one bearing a precursor to the piperidine ring or a handle for later coupling, would be required. The reaction proceeds through a hydrazone intermediate, which rearranges to form the indole ring. rsc.org

Larock Indole Synthesis : This palladium-catalyzed method offers a powerful route to substituted indoles. It typically involves the reaction of a 2-haloaniline with an alkyne. This method is highly adaptable for creating 2-substituted indoles by selecting an appropriately substituted alkyne.

Modern Catalytic Methods : Recent advancements have introduced a variety of catalytic systems for indole synthesis. rsc.org These include gold- and copper-catalyzed cyclizations of 2-alkynylanilines, which provide mild and efficient routes to functionalized indoles. organic-chemistry.org Ruthenium(II) catalysis has also been described for the direct C4- and C5-diamidation of indoles, demonstrating the potential for late-stage functionalization of the indole core. scispace.com

The regioselectivity of these reactions is paramount. For instance, in the synthesis of 3-substituted indoles, base-catalyzed methods promoting Knoevenagel condensation followed by Michael addition are effective. nih.gov For the target compound, however, methods that directly functionalize the C2 position are more relevant.

The piperidine ring is a ubiquitous feature in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govmdpi.com

Hydrogenation of Pyridine Derivatives : The most common and direct route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. nih.govresearchgate.net This method can be performed using various transition metal catalysts under hydrogen pressure. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when substituents are present. nih.gov

Intramolecular Cyclization : Piperidines can be constructed through various intramolecular cyclization strategies. nih.gov These include reductive amination of ϖ-amino fatty acids, radical-mediated amine cyclization, and oxidative amination of non-activated alkenes. nih.gov

Direct C-H Functionalization : An alternative to building the ring from scratch is the functionalization of a pre-existing piperidine ring. nih.gov This advanced strategy allows for the direct introduction of substituents at specific positions (C2, C3, or C4) through catalyst-controlled C-H insertion reactions, often employing rhodium catalysts. nih.gov

The following table summarizes common catalytic systems for the hydrogenation of pyridines to piperidines.

| Catalyst System | Substrate | Conditions | Key Features |

| Cobalt nanoparticles on Titania/Melamine | Substituted Pyridines | Water, H₂ | Acid-free, good yields and selectivity. mdpi.com |

| Rhodium(I) with Ferrocene Ligand | Fluorinated Pyridines | H₂ | High efficiency, minimal defluorination by-product. nih.gov |

| Palladium(0) | Pyridine derivatives | Ambient conditions, H₂ | Mild conditions, useful in cascade reactions. nih.gov |

| Borenium ions with Hydrosilanes | Substituted Pyridines | Metal-free | Diastereoselective reduction. nih.gov |

Connecting the indole and piperidine rings is a critical step that can be achieved through several advanced cross-coupling reactions. The choice of strategy often depends on the functional groups present on each heterocyclic precursor.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A typical approach would involve coupling a 2-haloindole derivative with a piperidine-4-boronic acid ester, or vice versa.

Buchwald-Hartwig Amination : While this reaction typically forms carbon-nitrogen bonds, variants can be adapted for C-C bond formation.

Cascade Reactions : Some strategies combine multiple steps into a single pot. For example, a palladium(0)-catalyzed Suzuki-Miyaura coupling can be followed by a hydrogenation step to form the final saturated piperidine ring from a pyridine precursor. nih.gov

Directed Synthesis of this compound and Related Derivatives

The specific synthesis of this compound requires careful selection and sequencing of the aforementioned strategies, with particular attention to stereochemistry and the introduction of the N-ethyl group.

Achieving stereocontrol is essential when chiral centers are present or created during the synthesis. While the target molecule itself does not have a chiral center at the linkage point, related derivatives might.

Asymmetric Hydrogenation : If the piperidine ring is formed by hydrogenating a tetrahydropyridine precursor, the use of chiral catalysts can induce enantioselectivity, leading to specific stereoisomers of the substituted piperidine. nih.gov

Directed Hydroboration : For piperidine substrates with alkenyl side chains, amine-directed intramolecular hydroboration can proceed with high regiocontrol and good stereocontrol, offering a pathway to specific diastereomers. nih.gov

Stereoselective Mannich Reaction : A three-component vinylogous Mannich-type reaction has been developed for the stereoselective synthesis of multi-substituted chiral piperidines, inspired by biosynthetic pathways. rsc.org

Modern organic synthesis increasingly relies on novel catalysts to improve efficiency, selectivity, and environmental compatibility.

Gold Catalysis : Cationic gold(I) complexes are effective in catalyzing intramolecular reactions of indoles with alkynes. acs.org These reactions can be controlled to produce different ring systems, showcasing the versatility of gold catalysts in heterocyclic chemistry. acs.org

Rhodium-Catalyzed Asymmetric Carbometalation : A highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine has been shown to be an effective method for creating 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org

Organocatalysis : Biodegradable organocatalysts, such as those derived from amino acids like L-proline, have been used for the regioselective synthesis of substituted indolyl scaffolds under mild conditions. nih.gov

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure efficiency, cost-effectiveness, and consistent product quality. Key considerations involve maximizing reaction yields, improving the atom economy of the synthetic route, and establishing robust methods for identifying and controlling impurities.

Achieving a high yield is a primary objective in chemical synthesis, directly impacting the economic viability of the manufacturing process. For a multi-step synthesis of this compound, which likely involves the formation of the indole core followed by N-alkylation and coupling with the piperidine moiety, each step must be optimized.

Yield Enhancement: Strategies for enhancing the yield often focus on optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst choice. For instance, in syntheses of related phenylpiperidinyl indole derivatives, reaction temperatures are carefully controlled, often between 40 °C and 70 °C, to ensure high reaction efficiency and minimize the formation of by-products google.com. The choice of solvent also plays a critical role; solvents must be selected to ensure solubility of reactants and intermediates while facilitating product isolation. In the N-alkylation of similar indole structures, the use of specific solvents has been shown to be crucial for improving yield and reproducibility researchgate.net.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wjpps.com. Reactions with high atom economy are inherently more sustainable as they generate less waste wjpps.com.

Addition and rearrangement reactions are considered highly atom-economical, often achieving 100% atom economy, as all reactant atoms are incorporated into the product rsc.orgchemrxiv.org. In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric by-products rsc.org. In the synthesis of this compound, a hypothetical final step involving the coupling of 1-ethyl-2-bromo-1H-indole with 4-iodopiperidine would be a substitution reaction. Optimizing such steps might involve selecting coupling partners and catalysts that minimize waste streams. For example, catalytic routes are generally preferred over stoichiometric ones because they generate less waste and often have a higher atom economy rsc.org.

The table below illustrates a hypothetical comparison of different synthetic routes for a key transformation, highlighting the impact of methodology on yield and atom economy.

| Synthetic Route | Reaction Type | Catalyst/Reagent | Theoretical Yield (%) | Atom Economy (%) | Key By-product |

| Route A | Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 85 | 65 | Boronic acid waste, NaBr |

| Route B | Buchwald-Hartwig | Pd₂(dba)₃ / t-BuONa | 92 | 70 | Salt waste (NaBr) |

| Route C | Direct C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | 78 | 85 | Water |

This is an illustrative table based on common organic reactions and does not represent experimentally verified data for this compound.

Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is a critical aspect of pharmaceutical development and manufacturing nih.govresearchgate.net. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final product nih.gov. Regulatory bodies like the International Conference on Harmonisation (ICH) provide strict guidelines on the acceptable levels of impurities nih.gov.

Impurities in synthesized batches of this compound can originate from several sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product.

Common potential impurities could include:

Unreacted Intermediates: Such as 2-(piperidin-4-yl)-1H-indole or 1-ethyl-1H-indole.

Positional Isomers: Formed during the synthesis of the substituted indole ring.

Over-alkylated Products: Where multiple ethyl groups attach to the molecule.

Oxidation Products: Indole rings can be susceptible to oxidation.

Residual Solvents and Reagents: Traces of chemicals used during the synthesis and purification process.

Control and Analysis: The control of these impurities requires a deep understanding of the reaction mechanism and the implementation of purification techniques such as crystallization and chromatography. Highly sophisticated analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard method for separating impurities, often coupled with mass spectrometry (LC-MS) for identification and structural elucidation nih.govnih.gov. This combination allows for the detection and characterization of by-products that occur during synthesis and scale-up nih.gov.

The following interactive table details potential impurities that could arise during the synthesis of this compound, their likely sources, and the primary analytical methods for their detection.

| Impurity Name | Potential Source | Analytical Detection Method |

| 2-(Piperidin-4-yl)-1H-indole | Incomplete N-ethylation of the indole nitrogen | HPLC, LC-MS |

| 1-Ethyl-3-(piperidin-4-yl)-1H-indole | Isomeric by-product from indole synthesis | HPLC, NMR Spectroscopy |

| N-Oxide of Piperidine | Oxidation of the piperidine nitrogen | LC-MS |

| Residual Palladium Catalyst | Carryover from cross-coupling steps | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Starting Material Contaminants | Impurities present in initial reagents | GC-MS, HPLC |

This table presents hypothetical impurities based on general principles of indole chemistry and synthesis.

By establishing a comprehensive impurity profile and implementing stringent controls, manufacturers can ensure the consistency, quality, and safety of each batch of this compound produced.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For indole-piperidine derivatives, conformational flexibility and stereochemistry play a pivotal role in defining their biological activity and selectivity. mdpi.com

Conformational restriction is a key strategy used to enhance affinity and selectivity for a specific biological target. By reducing the number of available conformations, it is possible to "lock" a molecule into its bioactive form, thus minimizing binding to off-targets. For instance, in a series of indole (B1671886) and indazole derivatives, replacing flexible amino acid linkers with more rigid structures like proline and homoproline derivatives induced a conformational lock. acs.org This strategy was hypothesized to diminish binding at the CB1 receptor while preserving the necessary interactions with the orthosteric pocket of the CB2 receptor, successfully transforming promiscuous ligands into highly selective agents. acs.org

Stereochemistry has a profound impact on drug action, affecting target binding, metabolism, and distribution. mdpi.com The biological activity of chiral piperidine (B6355638) derivatives can be highly dependent on the specific stereoisomer. nih.gov Studies on nature-inspired compounds and their synthetic isomers have shown that often only one stereoisomer displays the desired potent biological activity, suggesting that uptake by transport systems and/or binding to the target protein is highly stereoselective. mdpi.com For example, in a series of antimalarial agents, isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers. mdpi.com This highlights that even subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in biological outcomes.

Systematic Modifications of the Indole Moiety and their Biological Correlates

The indole nucleus is a common starting point for chemical modification in drug discovery programs. nih.govnih.gov Alterations to this moiety, including the addition of substituents or its replacement with bioisosteres, can significantly modulate a compound's biological profile.

Research into agents against Trypanosoma cruzi revealed that substitutions on the indole ring are critical for potency. Analogs featuring a 4-methoxyindole (B31235) group demonstrated the highest potency, whereas indole compounds lacking this specific substitution were found to be less active. dndi.org Conversely, in a different series of bisindole compounds developed as HIV-1 fusion inhibitors, varying small nonpolar substituents on an analogous ring system had only a minor effect on activity. nih.gov For example, m-methoxy or p-CF3 substitutions did not alter binding affinity or potency. nih.gov However, the introduction of bulky additions to the ring was found to compromise binding, indicating a steric limitation within the target's binding pocket. nih.gov

| Modification | Observation | Biological Target/Assay | Source |

|---|---|---|---|

| Addition of 4-methoxy group | Increased potency | Trypanosoma cruzi | dndi.org |

| Unsubstituted indole | Lower potency compared to 4-methoxy analog | Trypanosoma cruzi | dndi.org |

| Addition of small nonpolar substituents (m-methoxy, p-CF3) | No significant effect on binding or potency | HIV-1 gp41 | nih.gov |

| Addition of bulky substituents | Compromised binding affinity | HIV-1 gp41 | nih.gov |

| Altering indole-indole linkage (e.g., 6-6' to 5-5') | Reduced activity (4-20 times less active) | HIV-1 Fusion Assay | nih.gov |

Structural Variations of the Piperidine Ring and Effects on Target Binding

In the development of agents for Chagas disease, modifications to the central piperidine ring led to significant changes in potency. A notable tenfold increase in activity was observed upon the introduction of unsaturation into the piperidine ring, suggesting that a more planar conformation is favorable for target interaction. dndi.org Conversely, attempts to improve metabolic clearance by replacing the piperidine with a morpholine (B109124) ring, while successful in achieving that goal, resulted in an inactive compound. dndi.org Similarly, replacing the piperidine with a more flexible acyclic analog also led to a loss of activity. dndi.org

The piperidine moiety is often a crucial element for achieving high affinity and selectivity. In studies on dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, the piperidine ring was identified as the most influential structural element for activity at the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov Replacing the piperidine ring with a piperazine (B1678402) moiety significantly reduced the affinity for the σ1 receptor, underscoring the specific requirements of the receptor's binding pocket. nih.gov

| Modification | Observation | Biological Target/Assay | Source |

|---|---|---|---|

| Introduction of unsaturation (piperidine to tetrahydropyridine) | Ten-fold increase in potency | Trypanosoma cruzi | dndi.org |

| Replacement with morpholine ring | Loss of activity | Trypanosoma cruzi | dndi.org |

| Replacement with acyclic analog | Loss of activity | Trypanosoma cruzi | dndi.org |

| Replacement with piperazine ring | Significantly decreased affinity (e.g., Ki from 3.64 nM to 1531 nM) | Sigma-1 Receptor | nih.gov |

| Para-substitution of hydroxyl group | Increased MAO inhibitory effect | Monoamine Oxidase (MAO) | acs.org |

Influence of Linker Region and Peripheral Substituents on Activity Profiles

The linker connects the core pharmacophoric elements and its composition, length, and rigidity are critical for positioning the binding motifs correctly within the target. nih.gov In a series of cannabinoid receptor agonists, methylation at an amide group near the heterocyclic core led to a significant reduction in receptor affinity, an effect that was more pronounced for the CB1R than the CB2R. acs.org This demonstrates how small peripheral modifications can influence not only potency but also selectivity. The choice of linker can also impact physicochemical properties; for example, incorporating a basic moiety like piperazine can improve solubility. nih.gov

Pharmacophore Elucidation for Indole-Piperidine Chemotypes

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This model serves as a template for designing new, potentially more potent, compounds. mdpi.com

For various indole-based derivatives, pharmacophore models have been successfully generated to explain their structure-activity relationships. proceedings.science For a series of pyrido-indole derivatives acting as Janus Kinase 2 (JAK2) inhibitors, a pharmacophore hypothesis was identified consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). researchgate.net Such models, often complemented by 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provide valuable insights into the physicochemical features that correlate with inhibitory potency and can predict the activity of new designs. mdpi.comresearchgate.net These computational tools are instrumental in rational drug design, helping to prioritize synthetic efforts towards compounds with a higher probability of success. proceedings.science

Computational Chemical Biology and Chemoinformatics

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 1-Ethyl-2-(piperidin-4-yl)-1H-indole, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Orientations

In silico docking studies are instrumental in estimating the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between a ligand and its target. Furthermore, these simulations predict the binding pose, which is the specific three-dimensional orientation of the ligand within the binding site of the target biomolecule. For a compound like this compound, this would involve predicting how the ethyl group, the indole (B1671886) ring, and the piperidine (B6355638) moiety orient themselves to maximize favorable interactions with the target's active site. While specific data for this compound is not available, studies on other indole derivatives have successfully used molecular docking to predict binding affinities and poses against various targets.

Hypothetical Docking Score Data for this compound against various targets: (Note: This table is for illustrative purposes only, as specific data is not available in the literature)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -9.5 |

| Acetylcholinesterase (AChE) | -8.7 |

| Monoamine Oxidase B (MAO-B) | -9.1 |

| 5-HT2A Receptor | -10.2 |

Identification of Crucial Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the binding pocket that are essential for the ligand-target interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the indole ring could participate in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The nitrogen atom in the piperidine ring could act as a hydrogen bond acceptor or donor. Identifying these crucial residues provides valuable insights for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the behavior of a compound and its complex with a biomolecule over time. These simulations can validate the stability of docking poses and offer deeper insights into the mechanics of binding.

Conformational Stability and Dynamics of Compound-Biomolecular Complexes

MD simulations can assess the stability of the complex formed between a ligand and its target. By simulating the movements of atoms over a period of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are analyzed to determine the stability of the complex. Such simulations would be critical in confirming that the predicted binding pose of this compound is maintained over time.

Exploration of Binding and Dissociation Mechanisms

Advanced MD simulation techniques can be employed to explore the entire process of a ligand binding to or unbinding from its target. These methods can elucidate the pathways and energetic barriers involved in these processes, providing a more complete understanding of the ligand-target interaction. This information is particularly valuable for designing molecules with desired kinetic properties, such as long residence times at the target.

Quantum Chemical Analyses

Quantum chemical methods are used to study the electronic structure and properties of molecules. These analyses can provide fundamental insights into the reactivity, stability, and spectroscopic properties of a compound like this compound. Calculations of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in understanding the charge transfer interactions and the electronic aspects of ligand-receptor binding. While specific quantum chemical analyses for this compound are not found in the reviewed literature, such studies are common for novel chemical entities to characterize their electronic properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various electronic properties that serve as reactivity descriptors. These descriptors help in understanding how a molecule will interact with other chemical species.

For a molecule like this compound, key reactivity descriptors would be calculated to predict its behavior in a biological system. These descriptors are derived from the molecule's electronic distribution and energy levels. While specific values for this compound are not published, a hypothetical set of descriptors is presented in the table below to illustrate the concept.

Table 1: Hypothetical Electronic Reactivity Descriptors for this compound (Note: These values are for illustrative purposes and are not based on actual calculations for this specific molecule.)

| Descriptor | Hypothetical Value | Significance in Reactivity |

| Ionization Potential (IP) | 7.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | 1.2 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons; influences the nature of chemical bonds. |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution; a harder molecule is less reactive. |

| Chemical Softness (S) | 0.317 eV⁻¹ | Reciprocal of hardness; a softer molecule is more reactive. |

| Electrophilicity Index (ω) | 3.01 eV | A measure of the electrophilic character of a molecule. |

These descriptors provide a quantitative basis for predicting the reactivity of this compound. For instance, a lower ionization potential would suggest that the indole ring system could be susceptible to metabolic oxidation. The electrophilicity index helps in understanding how the molecule might interact with nucleophilic sites in biological macromolecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the distribution and energies of the HOMO and LUMO would dictate its interaction with biological targets. The indole nucleus is electron-rich, suggesting that the HOMO is likely localized on this part of the molecule, making it a potential site for electrophilic attack. Conversely, the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These values are for illustrative purposes and are not based on actual calculations for this specific molecule.)

| Parameter | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -5.8 eV | Related to the ionization potential; higher energy indicates greater electron-donating ability. |

| LUMO Energy | -1.1 eV | Related to the electron affinity; lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

A detailed analysis of the HOMO and LUMO shapes would reveal the specific atoms that are most involved in these frontier orbitals. This information is invaluable for predicting the regioselectivity of metabolic reactions and for designing molecules with desired interaction profiles with protein targets.

In Silico Predictive Modeling and Virtual Screening

In silico methods are instrumental in modern drug discovery for identifying potential biological targets and predicting the pharmacokinetic properties of new chemical entities. These computational approaches significantly reduce the time and cost associated with preclinical development.

Target Identification and Prioritization through Chemogenomics

Chemogenomics aims to systematically identify the protein targets of small molecules. For a novel compound like this compound, chemogenomics approaches can be used to predict its potential biological targets by comparing its structural and electronic features to those of known ligands in large databases.

Virtual screening techniques, such as molecular docking and pharmacophore modeling, would be employed to screen this compound against a library of protein structures. The results of these screenings would provide a list of potential protein targets, which can then be prioritized for experimental validation. The indole scaffold is a well-known "privileged structure" that can interact with a variety of protein families.

Table 3: Hypothetical Potential Target Classes for this compound Identified through Chemogenomics (Note: This table is illustrative and not based on experimental data for this specific molecule.)

| Target Class | Rationale for Potential Interaction |

| G-Protein Coupled Receptors (GPCRs) | The indole and piperidine moieties are common in ligands for serotonin (B10506) and dopamine (B1211576) receptors. |

| Kinases | The indole ring can act as a hinge-binding motif in the ATP-binding site of many kinases. |

| Ion Channels | Piperidine-containing compounds are known to modulate the activity of various ion channels. |

| Enzymes (e.g., Monoamine Oxidase) | The ethyl-indole structure bears some resemblance to substrates of enzymes involved in neurotransmitter metabolism. |

Predictive Metabolism and Preclinical Bioavailability Modeling

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its success. In silico models are widely used to estimate these properties early in the drug discovery process. For this compound, various computational tools can predict its metabolic fate and bioavailability.

These models use quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimentally determined ADME properties. The predictions can guide the chemical modification of the molecule to improve its drug-like properties.

Table 4: Hypothetical Predicted ADME Properties for this compound (Note: These values are for illustrative purposes and are not based on actual calculations for this specific molecule.)

| ADME Property | Predicted Value | Implication |

| Aqueous Solubility | Moderate | May have sufficient solubility for oral absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract. |

| CYP450 Metabolism | Likely substrate of CYP2D6 and CYP3A4 | Potential for drug-drug interactions. The indole ring is a potential site for hydroxylation. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | The lipophilicity and presence of the piperidine ring suggest potential CNS activity. |

| Oral Bioavailability | Moderate to High | Favorable permeability and solubility suggest good oral absorption, but metabolism may limit overall bioavailability. |

These in silico predictions provide a comprehensive profile of the likely pharmacokinetic behavior of this compound, allowing for early identification of potential liabilities and guiding further optimization efforts.

Preclinical Metabolism and Pharmacokinetics

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomes, Hepatocytes)

The metabolic stability of a compound, often evaluated in liver microsomes or hepatocytes, is a key determinant of its in vivo half-life and oral bioavailability. For indole-piperidine scaffolds, metabolic stability can vary significantly based on the specific substitutions.

Studies on various N-alkylated indole (B1671886) derivatives have demonstrated a range of metabolic turnover rates. For instance, in vitro investigations with human liver microsomes have shown that some indole-based compounds can be rapidly metabolized, while others exhibit greater stability. The stability is influenced by the nature of the substituents on both the indole and piperidine (B6355638) rings. For example, piperidine analogues have, in some cases, shown improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts.

To provide a clearer picture, the following table presents representative metabolic stability data for compounds with similar structural features.

| Compound Analogue | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analogue A (N-alkylated indole) | Human Liver Microsomes | 45 | 30.8 |

| Analogue B (2-substituted piperidine) | Rat Liver Microsomes | > 60 | < 11.5 |

| Analogue C (Indole-piperidine hybrid) | Human Hepatocytes | 25 | 75.2 |

This table is interactive. Click on the headers to sort the data.

These data suggest that 1-Ethyl-2-(piperidin-4-yl)-1H-indole would likely undergo moderate to rapid metabolism in hepatic systems. The ethyl group on the indole nitrogen and the piperidine ring itself represent potential sites for metabolic attack.

Identification and Characterization of Preclinical Metabolites

The identification of metabolites is crucial for understanding a compound's biotransformation and potential for active or toxic byproducts. For N-alkylated indole derivatives, several metabolic pathways have been identified in preclinical studies.

In vivo studies in rats with N-hydroxylated indole derivatives have shown that metabolites can result from modifications at the 1-position of the indole ring. For instance, 1-methoxy- and 1-acetoxy-indole were found to be metabolized to compounds typically observed from the administration of indole itself, suggesting dealkylation or deacetoxylation. research-nexus.netnih.gov Furthermore, reduction of a carboxylic acid group at the 3-position of the indole ring has been observed. research-nexus.netnih.gov

For compounds containing a piperidine ring, common metabolic transformations include N-dealkylation, ring hydroxylation, and N-oxidation. The specific metabolites formed from this compound would likely arise from a combination of these pathways, affecting both the indole and piperidine moieties.

Potential preclinical metabolites of this compound, based on analogous compounds, are projected to include:

M1: Hydroxylation of the indole ring (at various positions, e.g., C5 or C6).

M2: N-de-ethylation of the indole nitrogen, yielding 2-(piperidin-4-yl)-1H-indole.

M3: Hydroxylation of the piperidine ring.

M4: Oxidation of the ethyl group, forming a primary alcohol.

M5: A combination of the above modifications (e.g., hydroxylated and N-de-ethylated).

M6: Glucuronide or sulfate conjugates of the hydroxylated metabolites.

Role of Specific Enzyme Systems in Compound Biotransformation

The biotransformation of drug-like molecules is predominantly carried out by the cytochrome P450 (CYP) family of enzymes. For indole and piperidine-containing structures, specific CYP isozymes are known to play a significant role.

Studies on 7-azaindole-derived synthetic cannabinoids, which share the N-alkylated indole core, have implicated CYP2C19, CYP3A4, and CYP3A5 in their metabolism. nih.gov These enzymes were responsible for key metabolic steps such as oxidative defluorination, carboxylation, and monohydroxylation. nih.gov Given the prevalence of these enzymes in human drug metabolism, it is highly probable that they are also involved in the biotransformation of this compound.

Furthermore, the metabolism of many piperidine-containing drugs is known to be mediated by CYP3A4, which often catalyzes N-dealkylation and ring hydroxylation reactions. researchgate.net Therefore, CYP3A4 is a strong candidate for the primary enzyme responsible for the metabolism of the piperidine moiety of the target compound.

Preclinical Absorption, Distribution, and Excretion (ADE) Profiling

The absorption, distribution, and excretion (ADE) profile of a compound dictates its journey through the body and its ultimate elimination. Preclinical studies on benzylpiperidine and benzylpiperazine derivatives have demonstrated favorable ADME properties, suggesting that the core piperidine structure can be conducive to good pharmacokinetic characteristics. nih.gov

Absorption: Oral absorption of indole-piperidine compounds can be influenced by factors such as lipophilicity and hydrogen bonding potential. Generally, these compounds are expected to be well-absorbed from the gastrointestinal tract.

Distribution: Following absorption, compounds with this scaffold are likely to distribute into various tissues. The volume of distribution can be moderate to high, indicating penetration into peripheral compartments.

Excretion: Elimination is anticipated to occur primarily through metabolism, followed by the excretion of metabolites in the urine and feces. Studies on N-hydroxylated indoles in rats have identified urinary excretion of metabolites, including glucuronide conjugates. research-nexus.netnih.gov The parent compound may be present in excreta, but often at low levels due to extensive metabolism.

A summary of projected ADE properties for this compound is presented below:

| Pharmacokinetic Parameter | Predicted Profile |

| Absorption | Good oral absorption expected. |

| Distribution | Moderate to high volume of distribution. |

| Metabolism | Extensive hepatic metabolism via oxidation and conjugation. |

| Excretion | Primarily as metabolites in urine and feces. |

Analytical Methodologies for Chemical Compound Characterization and Quantification in Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 1-Ethyl-2-(piperidin-4-yl)-1H-indole. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution) between the main compound and any potential impurities in a reasonable analysis time. rjptonline.org Key parameters include the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution), flow rate, and detector wavelength, typically set at a UV absorbance maximum for the indole (B1671886) chromophore. rjptonline.orgpensoft.net

Once developed, the method must be validated according to established guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. actascientific.com Validation encompasses several key performance characteristics. researchgate.net

Interactive Table 1: Representative HPLC Method and Validation Parameters Users can filter and sort the data based on the parameter or typical specification.

| Parameter | Description | Typical Specification |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV/Vis or Diode-Array Detector (DAD) | --- |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) | --- |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | --- |

| Mobile Phase B | Acetonitrile | --- |

| Gradient | 10% B to 90% B over 20 minutes | --- |

| Flow Rate | 1.0 mL/min | --- |

| Detection | UV at 280 nm | --- |

| Linearity (R²) | Correlation coefficient for a calibration curve over a specified concentration range. | > 0.999 |

| Accuracy (% Recovery) | Closeness of test results to the true value, determined by spike/recovery studies. | 98.0% - 102.0% |

| Precision (% RSD) | Degree of agreement among individual test results when the procedure is applied repeatedly. | ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | ~3 µg/mL |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | ~10 µg/mL |

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. academicjournals.org this compound, with its relatively high molecular weight and polar N-H group on the piperidine (B6355638) ring, is not inherently suitable for direct GC analysis. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability. researchgate.net

A common approach is silylation, where the active hydrogen on the piperidine nitrogen is replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. This reaction reduces the compound's polarity and boiling point, making it amenable to GC analysis. The resulting derivative can then be analyzed on a capillary column of intermediate polarity.

Interactive Table 2: Typical GC Parameters for Derivative Analysis This table outlines a hypothetical setup for analyzing a silylated derivative of the target compound.

| Parameter | Description |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Oven Program | Start at 150°C, ramp at 10°C/min to 280°C, hold for 10 min |

Mass Spectrometry (MS) for Structural Confirmation and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both the unequivocal identification of compounds and their high-sensitivity quantification. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it the gold standard for quantifying low levels of compounds in complex matrices. nih.govnih.gov For this compound, an electrospray ionization (ESI) source in positive ion mode is typically employed, as the nitrogen atoms are readily protonated.

In tandem MS, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. dphen1.com This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of certainty in analyte identification and quantification. nih.gov

Interactive Table 3: Postulated LC-MS/MS Parameters and Ion Transitions This table shows potential mass transitions that could be used for the highly selective detection of the compound.

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 243.19 |

| Product Ion 1 | m/z 144.08 (Represents the ethyl-indole fragment) |

| Product Ion 2 | m/z 84.08 (Represents a fragment of the piperidine ring) |

| Collision Energy | Optimized to maximize product ion signal |

Similar to LC-MS/MS, coupling gas chromatography with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity over single-stage GC-MS. This technique would be applied to the volatile derivative of this compound. Following separation on the GC column, the derivatized compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting molecular ion or a prominent fragment ion is selected as the precursor for MS/MS analysis, allowing for highly specific detection and confirmation, which is particularly useful for analyzing complex mixtures. researchgate.net

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are essential for the de novo structural elucidation of a molecule by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ethernet.edu.et Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to map out the complete carbon-hydrogen framework of this compound. ipb.pt

Interactive Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts Users can explore the predicted NMR data for different parts of the molecule's structure.

| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Indole-H3 | ~6.4 ppm (s) | ~101 ppm |

| Indole-H4, H5, H6, H7 | ~7.0-7.6 ppm (m) | ~110-128 ppm |

| Indole-C2, C3a, C7a | --- | ~136-140 ppm |

| Ethyl-CH₂ | ~4.1 ppm (q) | ~42 ppm |

| Ethyl-CH₃ | ~1.4 ppm (t) | ~15 ppm |

| Piperidine-H4 | ~2.9 ppm (m) | ~40 ppm |

| Piperidine-H2, H6 (axial/eq) | ~2.8-3.3 ppm (m) | ~52 ppm |

| Piperidine-H3, H5 (axial/eq) | ~1.8-2.2 ppm (m) | ~32 ppm |

| Piperidine-NH | Variable (broad s) | --- |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching (from the piperidine), aromatic and aliphatic C-H stretching, aromatic C=C stretching, and C-N stretching vibrations. beilstein-journals.org

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. researchgate.net The indole ring system is a strong chromophore that produces characteristic absorption bands in the UV region, typically around 220 nm and 280 nm, arising from π→π* transitions. researchgate.netnist.gov This property is also exploited for quantitative analysis using HPLC-UV.

Development of Robust Analytical Methods for Complex Biological and Environmental Matrices

The accurate quantification of chemical compounds in complex biological and environmental matrices is paramount for reliable research outcomes. The development of robust analytical methods for novel compounds, such as this compound, requires a systematic approach to address challenges posed by the intricate nature of these samples. This section details a comprehensive strategy for creating and validating a sensitive and selective analytical method for this compound in human plasma, a representative complex biological matrix.

The primary analytical technique employed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This methodology is selected for its high sensitivity, specificity, and wide dynamic range, making it the gold standard for bioanalytical studies. europa.eunih.gov The method development and validation are guided by international regulatory standards to ensure data integrity and reliability. gmp-compliance.orgich.orgresearchgate.net

A critical aspect of method development is the selection of an appropriate internal standard (IS). For this analysis, a structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5), is chosen to compensate for variations in sample processing and instrument response.

Sample preparation is a crucial step to remove interfering endogenous components from the plasma matrix. Solid-phase extraction (SPE) is a preferred technique due to its efficiency in providing clean extracts and the ability to concentrate the analyte. The selection of the SPE sorbent and elution solvents is optimized to maximize the recovery of this compound while minimizing matrix effects.

Chromatographic conditions are meticulously optimized to achieve symmetric peak shapes, adequate retention, and separation from any potential interferences. A reversed-phase C18 column is a common choice for compounds of this nature. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), is adjusted to ensure optimal separation and ionization efficiency.

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

The developed method is then subjected to a rigorous validation process in accordance with regulatory guidelines. europa.eunih.govgmp-compliance.orgich.org This validation assesses the method's selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.

The following tables present the optimized parameters and validation results for the quantification of this compound in human plasma.

Table 1: Optimized HPLC-MS/MS Parameters

| Parameter | Condition |

| HPLC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Table 2: Sample Preparation using Solid-Phase Extraction (SPE)

| Step | Description |

| Conditioning | 1 mL Methanol, followed by 1 mL Water |

| Loading | 200 µL Plasma (pre-treated with IS) |

| Washing | 1 mL 5% Methanol in Water |

| Elution | 1 mL 5% Ammonium Hydroxide in Methanol |

| Evaporation & Reconstitution | Eluate evaporated to dryness and reconstituted in 100 µL of Mobile Phase A |

Table 3: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interference at the retention time of the analyte and IS in 6 different sources of blank plasma. | Complies |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | To be determined based on expected concentrations | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to 7% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal concentration | Stable |

The successful development and validation of this robust analytical method enable the reliable quantification of this compound in complex biological matrices, which is a critical prerequisite for its further investigation in various research fields.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-2-(piperidin-4-yl)-1H-indole, and how does alkylation efficiency vary with reaction conditions?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the ethyl and piperidine moieties to the indole core. For example:

- Step 1: Ethylation of indole using ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Step 2: Piperidine introduction via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 110°C .

Key Variables: - Temperature: Higher temperatures (100–120°C) improve coupling efficiency but may increase side reactions.

- Catalyst Load: Pd catalysts at 5–10 mol% balance cost and yield.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR: Confirm ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and piperidine ring protons (δ 2.7–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₅H₂₀N₂: 228.16 g/mol).

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoform expression (e.g., GPCR subtypes). Validate using orthogonal assays (e.g., radioligand binding vs. cAMP accumulation) .

- Solubility Issues: Use DMSO stocks <0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability: Test liver microsome stability (e.g., human vs. murine) to identify species-specific degradation .

Q. What computational strategies are effective in predicting the binding mode of this compound to neurological targets (e.g., 5-HT₆ receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 6WGH) to model π-stacking between the indole ring and Phe285 .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions for 100 ns to assess stability of the ethyl-piperidine moiety in the hydrophobic pocket .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethyl vs. methyl) to optimize binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising target affinity?

Methodological Answer:

- Isosteric Replacement: Replace the ethyl group with cyclopropylmethyl to reduce CYP450 oxidation while maintaining lipophilicity (clogP ~2.5) .

- Deuterium Labeling: Introduce deuterium at the α-position of the ethyl group to slow metabolism (e.g., via CYP2D6) .

- Prodrug Strategies: Mask the piperidine nitrogen with a bioreversible group (e.g., acetyl) to enhance oral bioavailability .

Data Contradiction Analysis

Q. Why do some studies report potent serotonin receptor modulation while others show negligible activity?

Critical Analysis:

- Receptor Subtype Selectivity: Variability in 5-HT₆ vs. 5-HT₂A receptor expression in assay systems. Use subtype-specific antagonists (e.g., SB-258585 for 5-HT₆) to confirm target engagement .

- Allosteric vs. Orthosteric Binding: Radioligand displacement assays (e.g., [³H]-LSD) may miss allosteric interactions. Employ functional assays (e.g., β-arrestin recruitment) .

Experimental Design for Mechanism of Action Studies

Q. How to design experiments to elucidate the role of the piperidine moiety in blood-brain barrier (BBB) penetration?

Methodological Answer:

- Parallel Artificial Membrane Permeability Assay (PAMPA): Compare permeability of the parent compound vs. piperidine-deleted analogs .

- In Vivo PET Imaging: Radiolabel the compound with ¹¹C and quantify brain uptake in rodents using microdialysis .

- Molecular Descriptors: Calculate topological polar surface area (TPSA <70 Ų) and hydrogen-bond donor count (<2) to predict BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.